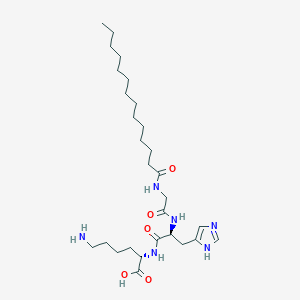

![molecular formula C20H21N3O3S B12384231 (9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)

(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

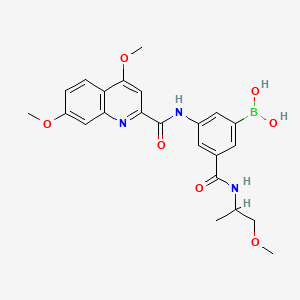

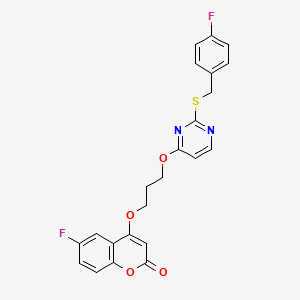

Die Verbindung (9R)-9-Hydroxy-5-methyl-12-(4-Morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[73003,7]dodeca-1,3(7),5-trien-8-on ist ein komplexes organisches Molekül mit einer einzigartigen Struktur. Es enthält mehrere funktionelle Gruppen, darunter eine Hydroxygruppe, eine Morpholinylgruppe und eine Thia-Diazatriziklostruktur.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (9R)-9-Hydroxy-5-methyl-12-(4-Morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-on umfasst mehrere Schritte. Ein gängiger Ansatz ist die Herstellung der dreiringigen Kernstruktur, gefolgt von der Einführung der Hydroxy-, Methyl- und Morpholinylgruppen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion dieser Verbindung großtechnische Reaktionen mit Batch- oder kontinuierlichen Verfahren umfassen. Die Wahl der Methode hängt von Faktoren wie der Verfügbarkeit von Ausgangsmaterialien, den Kosten und Umweltaspekten ab. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Reaktionszeit, ist entscheidend, um den Ertrag zu maximieren und Nebenprodukte zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Die Verbindung (9R)-9-Hydroxy-5-methyl-12-(4-Morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann oxidiert werden, um ein Keton oder Aldehyd zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um die funktionellen Gruppen oder die Kernstruktur zu verändern.

Substitution: Die Morpholinylgruppe kann durch andere funktionelle Gruppen substituiert werden, um Derivate mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Nukleophile (z. B. Amine). Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschte Umwandlung zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Hydroxygruppe ein Keton ergeben, während die Substitution der Morpholinylgruppe zu einem neuen Derivat mit veränderter biologischer Aktivität führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuartiger Synthesemethoden.

Biologie

In der biologischen Forschung wird die Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Ihre Wechselwirkungen mit biologischen Zielmolekülen, wie z. B. Enzymen und Rezeptoren, werden untersucht, um ihren Wirkmechanismus und ihre potenziellen therapeutischen Anwendungen zu verstehen.

Medizin

In der Medizin wird (9R)-9-Hydroxy-5-methyl-12-(4-Morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-on auf sein Potenzial als Medikamentenkandidat untersucht. Seine pharmakologischen Eigenschaften, wie Wirksamkeit, Selektivität und Sicherheit, werden in präklinischen und klinischen Studien bewertet.

Industrie

In der Industrie wird die Verbindung zur Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet. Ihre einzigartige Struktur ermöglicht die Konstruktion von Materialien mit verbesserter Leistung in Anwendungen wie Katalyse, Elektronik und Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von (9R)-9-Hydroxy-5-methyl-12-(4-Morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Diese Zielmoleküle können Enzyme, Rezeptoren oder andere Proteine sein, die eine Rolle in biologischen Prozessen spielen. Die Wirkungen der Verbindung werden durch Signaltransduktionswege, Genexpression und Stoffwechselregulation vermittelt. Das Verständnis dieser Wechselwirkungen ist entscheidend für die Aufklärung ihrer biologischen Aktivität und ihrer potenziellen therapeutischen Anwendungen.

Wirkmechanismus

The mechanism of action of (9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation. Understanding these interactions is crucial for elucidating its biological activity and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(9R)-9-Hydroxy-5-methyl-12-(4-Piperidin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-on: Ähnliche Struktur mit einer Piperidinylgruppe anstelle einer Morpholinylgruppe.

(9R)-9-Hydroxy-5-methyl-12-(4-Pyrrolidin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-on: Ähnliche Struktur mit einer Pyrrolidinylgruppe anstelle einer Morpholinylgruppe.

Einzigartigkeit

Die Einzigartigkeit von (9R)-9-Hydroxy-5-methyl-12-(4-Morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-on liegt in seiner spezifischen Kombination von funktionellen Gruppen und den daraus resultierenden Eigenschaften. Insbesondere das Vorhandensein der Morpholinylgruppe verleiht im Vergleich zu ähnlichen Verbindungen mit anderen Substituenten eine einzigartige biologische Aktivität und chemische Reaktivität.

Eigenschaften

Molekularformel |

C20H21N3O3S |

|---|---|

Molekulargewicht |

383.5 g/mol |

IUPAC-Name |

(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one |

InChI |

InChI=1S/C20H21N3O3S/c1-13-12-16-17(24)20(25)6-7-23(19(20)21-18(16)27-13)15-4-2-14(3-5-15)22-8-10-26-11-9-22/h2-5,12,25H,6-11H2,1H3/t20-/m0/s1 |

InChI-Schlüssel |

KUIAFBSRBMWQQP-FQEVSTJZSA-N |

Isomerische SMILES |

CC1=CC2=C(S1)N=C3[C@@](C2=O)(CCN3C4=CC=C(C=C4)N5CCOCC5)O |

Kanonische SMILES |

CC1=CC2=C(S1)N=C3C(C2=O)(CCN3C4=CC=C(C=C4)N5CCOCC5)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate](/img/structure/B12384167.png)

![methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate](/img/structure/B12384181.png)

![2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B12384194.png)

![(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride](/img/structure/B12384210.png)